molecular formula C14H11ClFNO3S B2516563 N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 692271-43-5

N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No.: B2516563
CAS No.: 692271-43-5
M. Wt: 327.75
InChI Key: CJVKMVMTOGAXFW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide (CAS 692271-43-5) is a chemical compound supplied for early discovery and investigative research. It has a molecular formula of C14H11ClFNO3S and a molecular weight of 327.76 g/mol . Compounds featuring both fluorine atoms and sulfonamide moieties are of significant interest in medicinal and agrochemical research due to their potential to modulate biological activity . The integration of a fluorine atom can enhance properties such as metabolic stability, membrane permeability, and lipophilicity . Meanwhile, the sulfonamide functional group is a prominent scaffold found in molecules with a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects, as well as applications as enzyme inhibitors . This specific structural architecture makes this compound a valuable candidate for researchers developing new pharmacological or agrochemical tools, particularly in the synthesis of more complex molecules for screening . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c1-9(18)10-3-2-4-11(7-10)17-21(19,20)12-5-6-14(16)13(15)8-12/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVKMVMTOGAXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the acetylated phenyl compound with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

    Halogenation: The chloro and fluoro groups are introduced through halogenation reactions using appropriate halogenating agents such as chlorine gas or fluorine-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogenated aromatic ring reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

The major products formed from these reactions include various substituted derivatives, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Research: The compound is used in molecular docking studies to investigate its interactions with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the activity of bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules. The presence of the sulfonamide group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-4-methylbenzenesulfonamide

  • Structure : Simpler sulfonamide with a 3-chlorophenyl and 4-methylbenzene group.
  • Crystallography : Structural data confirm planarity of the sulfonamide group, a feature critical for binding in enzyme active sites .
  • Comparison : The absence of fluorine and acetyl groups reduces electronic complexity and may limit bioactivity diversity relative to the target compound.

Sulfonamide Derivatives with Heterocyclic Moieties

N-(3-(Benzo[d]thiazol-2-yl)-4-methylthiophen-2-yl)-3-chloro-4-fluorobenzenesulfonamide (Compound 23)

  • Structure : Incorporates a thiophene-thiazole hybrid moiety.
  • Activity : Such motifs are common in kinase inhibitors, suggesting possible applications divergent from the target compound’s acetylphenyl group.

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-fluorobenzenesulfonamide

  • Structure: Features a triazine ring with dimethylamino groups.
  • Implications : The triazine moiety enhances hydrogen-bonding capacity and solubility, contrasting with the acetylphenyl group’s hydrophobicity .

Antitumor Sulfonamides: Pharmacological Insights

N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070)

  • Activity : A clinical-stage antitumor agent causing cell cycle arrest via S-phase reduction.
  • Comparison : The indole and disulfonamide groups differ from the target compound’s structure but highlight the importance of chloro substituents in bioactivity .

N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010)

  • Mechanism : Tubulin polymerization inhibitor with oral bioavailability.
  • Structural Contrast : The methoxy and hydroxyphenyl groups suggest different target engagement compared to the chloro-fluoro-acetylphenyl motif .

Data Tables

Table 1: Structural and Functional Comparison of Selected Sulfonamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities Reference
N-(3-acetylphenyl)-3-chloro-4-fluorobenzenesulfonamide C₁₄H₁₂ClFNO₃S 331.76 3-acetylphenyl, 3-Cl, 4-F Hypothetical enzyme inhibition
Compound 30 C₂₃H₂₁Cl₂FN₄O₄S 538.06 Pyridine-piperazine-acetyl, 3-Cl, 4-F High yield (70%), NMR characterized [2]
E7070 C₁₂H₉ClN₂O₄S₂ 360.79 3-chloroindole, 1,4-disulfonamide Antitumor (cell cycle inhibition) [8]
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide C₁₃H₁₂ClNO₂S 281.75 3-Cl-phenyl, 4-methylbenzene Crystallographically characterized [9]

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